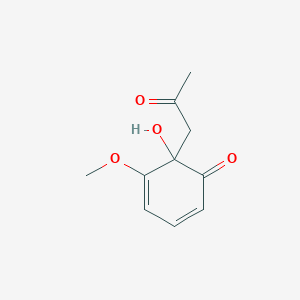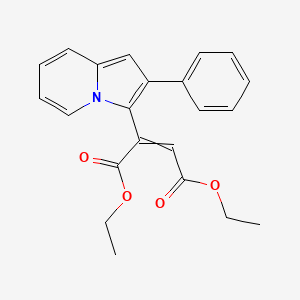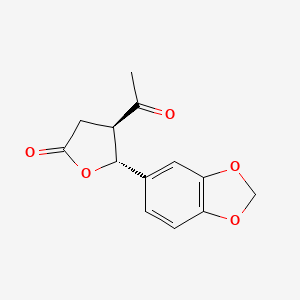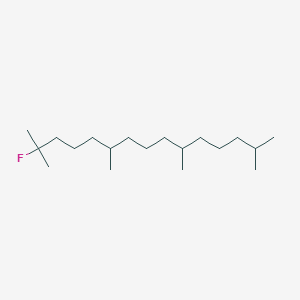
2-Fluoro-2,6,10,14-tetramethylpentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2,6,10,14-tetramethylpentadecane is a fluorinated derivative of 2,6,10,14-tetramethylpentadecane, also known as pristane. This compound is a saturated hydrocarbon with a fluorine atom attached to the second carbon. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,6,10,14-tetramethylpentadecane typically involves the fluorination of 2,6,10,14-tetramethylpentadecane. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective substitution of the hydrogen atom with a fluorine atom at the desired position.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorination techniques to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2,6,10,14-tetramethylpentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can remove the fluorine atom, converting the compound back to its non-fluorinated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols, ketones, or carboxylic acids.
Reduction: 2,6,10,14-tetramethylpentadecane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties and reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with cell membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, which have unique properties like increased chemical resistance and reduced surface tension.
Wirkmechanismus
The mechanism by which 2-Fluoro-2,6,10,14-tetramethylpentadecane exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, and cell membranes. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2,6,10,14-tetramethylpentadecane can be compared with other fluorinated hydrocarbons and non-fluorinated analogs:
Similar Compounds: 2,6,10,14-tetramethylpentadecane (pristane), 2-chloro-2,6,10,14-tetramethylpentadecane, 2-bromo-2,6,10,14-tetramethylpentadecane.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased chemical stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and other halogenated counterparts.
Eigenschaften
CAS-Nummer |
90304-31-7 |
|---|---|
Molekularformel |
C19H39F |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-fluoro-2,6,10,14-tetramethylpentadecane |
InChI |
InChI=1S/C19H39F/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18H,7-15H2,1-6H3 |
InChI-Schlüssel |
ZUCJBADDSQVBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
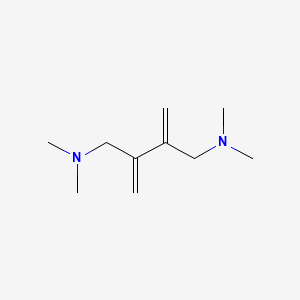
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
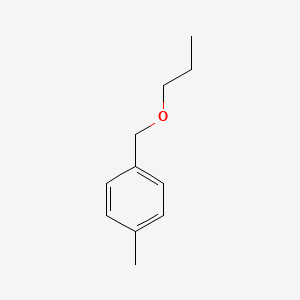
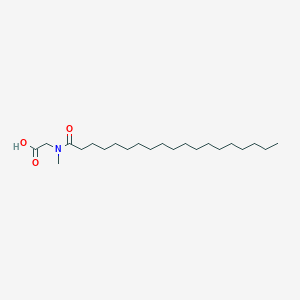
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
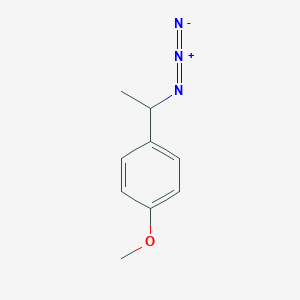
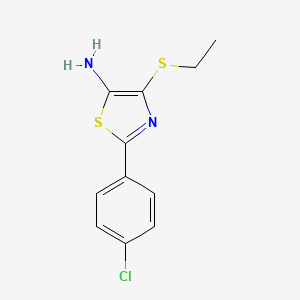
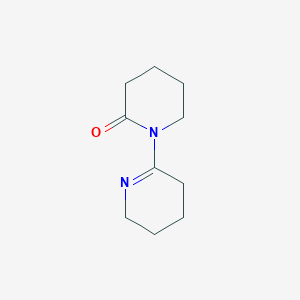
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
